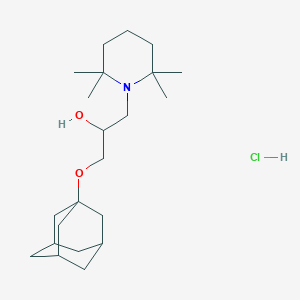
1-(3-((2,6-Dichloropyrimidin-4-yl)méthoxy)phényl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules. The presence of the dichloropyrimidinyl group adds to its chemical versatility and potential for various reactions.
Applications De Recherche Scientifique
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer and infectious diseases.
Industry: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
Méthodes De Préparation
The synthesis of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,6-dichloropyrimidine with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with pyrrolidin-2-one under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor pockets, inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The pyrrolidin-2-one core enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and exhibit similar biological activities.
Dichloropyrimidine derivatives: Compounds with the dichloropyrimidinyl group also show comparable reactivity and applications.
Propriétés
IUPAC Name |
1-[3-[(2,6-dichloropyrimidin-4-yl)methoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-7-10(18-15(17)19-13)9-22-12-4-1-3-11(8-12)20-6-2-5-14(20)21/h1,3-4,7-8H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDYZUBUZOGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=CC(=NC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)






![8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)

![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
